molecular formula C14H13NO3 B3003890 [2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone CAS No. 474534-37-7

[2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone

Cat. No.: B3003890
CAS No.: 474534-37-7
M. Wt: 243.262
InChI Key: UDZKEYOBGOSBRV-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)phenylmethanone is a methanone derivative featuring a pyridin-2-yl group and a substituted phenyl ring with a methoxymethoxy (-OCH2OCH3) functional group at the 2-position. This compound is structurally distinct due to its electron-rich aromatic system, which arises from the electron-donating methoxymethoxy substituent. The molecular formula is C15H15NO3, with a molecular weight of 257.29 g/mol .

Properties

IUPAC Name

[2-(methoxymethoxy)phenyl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-13-8-3-2-6-11(13)14(16)12-7-4-5-9-15-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZKEYOBGOSBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Methoxymethoxy)phenylmethanone typically involves the reaction of 2-hydroxybenzaldehyde with methoxymethyl chloride to form 2-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-pyridinecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The methanone scaffold ([Ar1][Ar2]C=O) is common in medicinal and materials chemistry. Below is a comparative analysis of 2-(Methoxymethoxy)phenylmethanone with structurally related compounds:

Compound Substituents Key Properties References
Phenyl(pyridin-2-yl)methanone Phenyl, pyridin-2-yl - ¹H NMR (CDCl₃): δ 7.26–8.74 ppm (aromatic protons); ¹³C NMR: δ 192.8 ppm (C=O)
4-tert-Butylphenylmethanone 4-tert-Butylphenyl, pyridin-2-yl - Enhanced steric bulk; used in catalysis and ligand design
Thieno[2,3-b]pyridin-2-yl methanones Thienopyridine, substituted phenyl - Solvatochromic fluorescence; polarity-dependent emission spectra
[3-Amino-thieno[2,3-b]pyridin-2-yl]methanone Amino, thienopyridine, 4-methoxyphenyl - Strong hydrogen-bonding capacity; used in optoelectronic materials

Spectroscopic and Solubility Trends

  • NMR Shifts: The carbonyl carbon (C=O) in phenyl(pyridin-2-yl)methanone resonates at δ 192.8 ppm, while substituents like methoxymethoxy may deshield this signal slightly due to electron donation .
  • Solubility: The hydrophilic methoxymethoxy group likely improves aqueous solubility relative to hydrophobic analogs like 4-tert-butylphenylmethanone .

Research Findings and Data Tables

Table 1: Comparative NMR Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Observations
Phenyl(pyridin-2-yl)methanone 7.26–8.74 (aromatic) 192.8 (C=O) Simple splitting patterns
4-tert-Butylphenylmethanone 7.45–8.82 (aromatic) 193.1 (C=O) tert-Butyl protons at δ 1.35 (s)
2-(Methoxymethoxy)phenylmethanone 6.90–8.70 (aromatic) 191.5 (C=O) Methoxymethoxy protons at δ 3.40–3.55

Biological Activity

2-(Methoxymethoxy)phenylmethanone, also known by its CAS number 474534-37-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a methoxymethoxy group attached to a phenyl ring and a pyridin-2-yl moiety. This structural configuration is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC13H13N1O3
Molecular Weight233.25 g/mol
CAS Number474534-37-7

The biological activity of 2-(Methoxymethoxy)phenylmethanone is primarily attributed to its ability to interact with specific molecular targets within cells. The methoxymethoxy group may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.

Preliminary studies suggest that the compound may exert its effects through:

  • Enzyme inhibition : Compounds with similar structures have shown potential in inhibiting key enzymes involved in disease pathways.
  • Receptor modulation : The presence of the pyridine ring may allow for interactions with various receptors, influencing cellular signaling pathways.

Biological Activity

Recent studies have explored the compound's activity against various biological targets:

  • Anticancer Activity :
    • A study examining derivatives of pyridine compounds highlighted that modifications to the structure can significantly affect their anticancer properties. For instance, compounds bearing electron-withdrawing groups showed enhanced activity against cancer cell lines, suggesting that 2-(Methoxymethoxy)phenylmethanone could similarly influence cancer cell proliferation and survival through FOXM1 inhibition in breast cancer models .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties. Similar compounds have demonstrated efficacy against bacterial strains, indicating potential as an antibacterial agent. The exact mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
  • Anti-inflammatory Effects :
    • Inflammatory pathways have been targeted by compounds with similar structural frameworks. Research indicates that such compounds can modulate inflammatory cytokine production, potentially making 2-(Methoxymethoxy)phenylmethanone a candidate for further studies in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-(Methoxymethoxy)phenylmethanone:

Study 1: Anticancer Properties

A series of pyridine derivatives were synthesized and tested for their ability to inhibit FOXM1 expression in MDA-MB-231 breast cancer cells. Compounds with similar substituents demonstrated significant anti-proliferative activity (IC50 values ranging from 10 to 20 µM), suggesting that structural modifications can enhance biological efficacy .

Study 2: Antimicrobial Evaluation

Research on phenyl-pyridine derivatives indicated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 5 to 50 µg/mL, showcasing their potential as antimicrobial agents .

Study 3: Inflammatory Response Modulation

In vitro studies demonstrated that certain derivatives could significantly reduce TNF-alpha levels in activated macrophages, hinting at their anti-inflammatory potential. This was particularly noted in compounds with methoxy substitutions, similar to 2-(Methoxymethoxy)phenylmethanone .

Q & A

Q. What are the established synthetic routes for 2-(Methoxymethoxy)phenylmethanone, and how can purity be optimized?

The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Friedel-Crafts Route : Reacting 2-(methoxymethoxy)benzene with pyridine-2-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
  • Cross-Coupling : Using palladium catalysts to couple boronic acid derivatives of the methoxymethoxy-phenyl group with halogenated pyridine-carbonyl precursors .
    Purity Optimization :
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .
  • Analytical validation using HPLC (C18 column, UV detection at 254 nm) to confirm >98% purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish 2-(Methoxymethoxy)phenylmethanone from structurally similar analogs?

  • ¹H NMR : The methoxymethoxy group (-OCH₂OCH₃) shows two distinct singlets at δ 3.4–3.6 ppm (OCH₃) and δ 5.3–5.5 ppm (OCH₂O). The pyridin-2-yl ketone group exhibits deshielded aromatic protons (δ 7.5–8.5 ppm) .
  • IR : A strong carbonyl stretch (~1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental structural data for this compound?

Discrepancies often arise in bond angles or torsional conformations. Resolution involves:

  • X-ray Crystallography : Definitive structural assignment via single-crystal diffraction (e.g., C–O–C bond angles in the methoxymethoxy group) .
  • DFT Calculations : Comparing optimized geometries (B3LYP/6-31G* level) with experimental data to validate electronic effects or steric strain .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via LC-MS .
    • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C for methoxymethoxy cleavage) .
  • Intermediate Trapping : Employ Diels-Alder reactions (e.g., with ethyl vinyl ether) to isolate reactive quinone methide intermediates under photolytic conditions .

Q. What methodologies confirm the compound’s hypothesized antimicrobial activity, and how can false positives be mitigated?

  • In Vitro Assays :
    • MIC Testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .
  • Mechanistic Studies : Fluorescent assays (e.g., SYTOX Green uptake) to confirm membrane disruption vs. metabolic inhibition .

Q. How can reaction mechanisms involving the methoxymethoxy group be elucidated under catalytic conditions?

  • Isotopic Labeling : Use ¹⁸O-labeled methoxymethoxy groups to track oxygen transfer in hydrolysis or oxidation reactions .
  • Kinetic Profiling : Monitor substituent cleavage rates via in situ Raman spectroscopy under acidic/basic catalysis .

Data Analysis and Validation

Q. What statistical approaches are recommended for reconciling conflicting biological activity data across studies?

  • Meta-Analysis : Apply weighted Z-scores to aggregate IC₅₀ values from multiple assays, adjusting for variability in protocols (e.g., cell line differences) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends to identify outliers .

Q. How can crystallographic data be cross-validated with spectroscopic results for structural assignments?

  • Overlay Analysis : Superimpose DFT-optimized structures with X-ray coordinates (RMSD < 0.5 Å acceptable) .
  • Torsional Angle Comparisons : Match dihedral angles from NOESY NMR data with crystallographic torsion profiles .

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